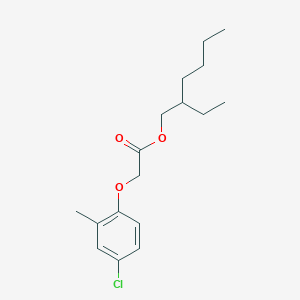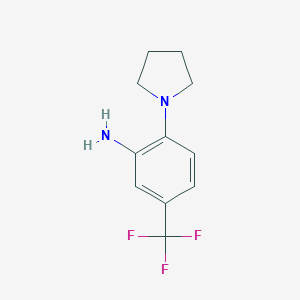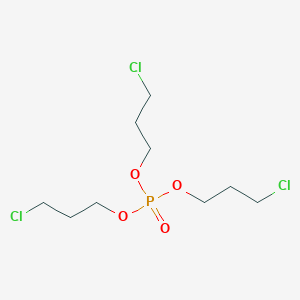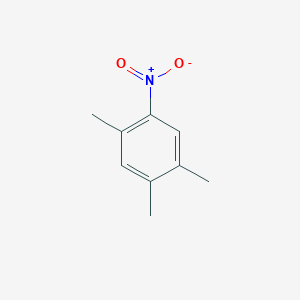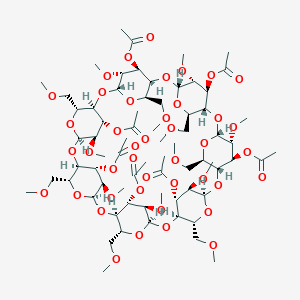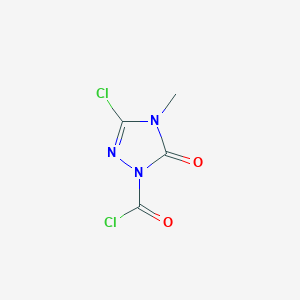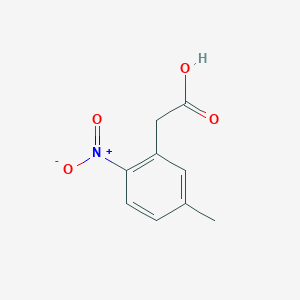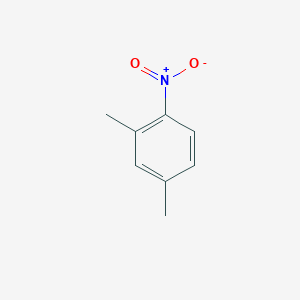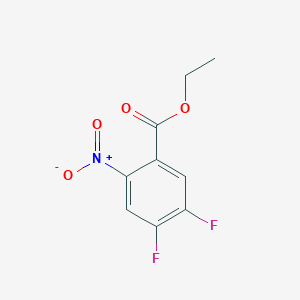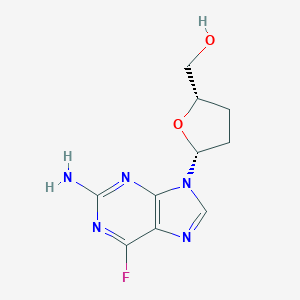
2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)- is a compound that has gained a lot of attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)-)- is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. It also appears to interfere with the replication of influenza A virus by inhibiting the activity of the viral RNA polymerase.
Effets Biochimiques Et Physiologiques
2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)-)- has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of reactive oxygen species. It has also been shown to have a protective effect on the liver by reducing the levels of liver enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)-)- is its broad range of potential applications. It has been shown to have anticancer, antiviral, and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of 2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)-)-. One direction is to further investigate its potential as an anticancer agent and to explore its mechanism of action in more detail. Another direction is to study its potential as an antiviral agent against other viruses. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in order to maximize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)-)- involves the reaction of furfuryl alcohol with 2-amino-6-fluoropurine in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including protonation, cyclization, and deprotonation, to yield the desired product.
Applications De Recherche Scientifique
2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)-)- has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antiviral agent against influenza A virus. In addition, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
132194-21-9 |
|---|---|
Nom du produit |
2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)- |
Formule moléculaire |
C10H12FN5O2 |
Poids moléculaire |
253.23 g/mol |
Nom IUPAC |
[(2S,5R)-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12FN5O2/c11-8-7-9(15-10(12)14-8)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1 |
Clé InChI |
WGGSHIMNNHZRNU-NTSWFWBYSA-N |
SMILES isomérique |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=C(N=C3F)N |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=C(N=C3F)N |
SMILES canonique |
C1CC(OC1CO)N2C=NC3=C2N=C(N=C3F)N |
Autres numéros CAS |
132194-21-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



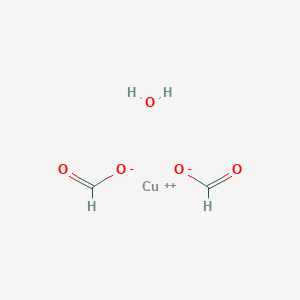
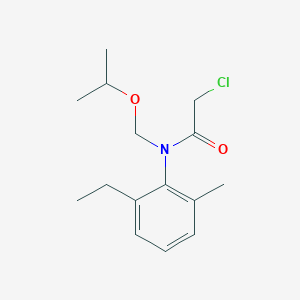
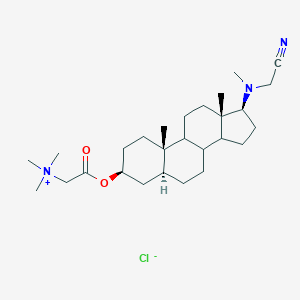
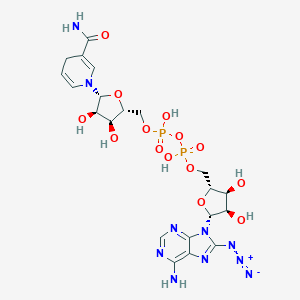
![2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B166885.png)
